molecular formula C13H16N2O3S B5315130 N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide

N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B5315130
M. Wt: 280.34 g/mol
InChI Key: LMBHWPGYJWUXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H16N2O3S. It is known for its unique structure, which includes a tert-butyl group attached to an oxazole ring, and a benzenesulfonamide moiety.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-13(2,3)11-9-12(14-18-11)15-19(16,17)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBHWPGYJWUXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 5-tert-butyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different oxazole derivatives .

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-ethyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-isopropyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it more resistant to certain chemical reactions and enhances its stability compared to similar compounds with smaller alkyl groups .

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